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molecular formula C12H7ClN4O3 B8535291 4-(3-Chloro-5-nitropyridin-2-yloxy)-1H-pyrrolo[2,3-b]pyridine

4-(3-Chloro-5-nitropyridin-2-yloxy)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8535291
M. Wt: 290.66 g/mol
InChI Key: MPUHMXSKCLHKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07173031B2

Procedure details

To a solution of 1H-pyrrolo[2,3-b]pyridin-4-ol (210 mg, 1.56 mmol, see: Thibault, C. et al. Org. Lett. 2003, 5, 5023) in 3 mL of MeCN was added K2CO3 (240 mg, 1.74 mmol). The suspension was stirred for 10 min and treated with 2,3-dichloro-5-nitropyridine (270 mg, 1.40 mmol, see: Koch, V. and Schnatterer, S. Synthesis, 1990, 499). The reaction mixture was stirred for 12 h and quenched with 20 mL of H2O. The solution was extracted with EtOAc and the organic layer was washed with brine, and dried over MgSO4. After filtration and concentration in vacuo, the residue was purified by flash column chromatography (ISCO RediSep® silica gel cartridge) to give the title compound (220 mg, 54%). MS (ESI) m/z 291.1 (M+H)+.
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[N:6]=[CH:7][CH:8]=[C:9]([OH:10])[C:4]=2[CH:3]=[CH:2]1.C([O-])([O-])=O.[K+].[K+].Cl[C:18]1[C:23]([Cl:24])=[CH:22][C:21]([N+:25]([O-:27])=[O:26])=[CH:20][N:19]=1>CC#N>[Cl:24][C:23]1[C:18]([O:10][C:9]2[CH:8]=[CH:7][N:6]=[C:5]3[NH:1][CH:2]=[CH:3][C:4]=23)=[N:19][CH:20]=[C:21]([N+:25]([O-:27])=[O:26])[CH:22]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
N1C=CC2=C1N=CC=C2O
Name
Quantity
240 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
270 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)[N+](=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
quenched with 20 mL of H2O
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (ISCO RediSep® silica gel cartridge)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)[N+](=O)[O-])OC1=C2C(=NC=C1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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